molecular formula C13H9NO4 B1598431 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 729-01-1

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1598431
CAS No.: 729-01-1
M. Wt: 243.21 g/mol
InChI Key: ZWQRSJSVYWEXHN-UHFFFAOYSA-N
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Description

4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 4’ position and a carboxylic acid group at the 3 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:

    Electrophilic Substitution: The nitro group activates the biphenyl ring towards electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters and amides.

Common Reagents and Conditions:

    Electrophilic Substitution: Sulfuric acid and nitric acid for nitration.

    Reduction: Iron and hydrochloric acid for reduction of the nitro group.

    Coupling Reactions: Boronic acids and palladium catalysts for Suzuki-Miyaura coupling.

Major Products:

    Aminobiphenyl Carboxylic Acids: Formed by the reduction of the nitro group.

    Biphenyl Esters and Amides: Formed through coupling reactions involving the carboxylic acid group.

Scientific Research Applications

4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity .

Properties

IUPAC Name

3-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQRSJSVYWEXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223197
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-01-1
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitrobiphenyl-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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